Deserpidine

Übersicht

Beschreibung

Deserpidin ist ein Esteralkaloid, das aus der Pflanze Rauwolfia canescens gewonnen wird, die zur Familie der Apocynaceae gehört. Es ist strukturell mit Reserpin verwandt und wurde hauptsächlich als blutdrucksenkendes und antipsychotisches Mittel eingesetzt. Die Verbindung ist bekannt für ihre Fähigkeit, hohen Blutdruck zu kontrollieren und psychotische Symptome zu lindern, indem sie die Neurotransmitter-Speicherung im Nervensystem beeinflusst .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Deserpidin kann durch verschiedene chemische Verfahren synthetisiert werden, wobei oft die Veresterung von Yohimbinderivaten beteiligt ist. Die Synthese umfasst in der Regel die folgenden Schritte:

Veresterung: Die Reaktion von Yohimbin mit Trimethoxybenzoylchlorid in Gegenwart einer Base wie Pyridin, um die Esterbindung zu bilden.

Methoxylierung: Einführung von Methoxygruppen in die Yohimbinstruktur unter Verwendung von Methanol und einem Säurekatalysator.

Reinigung: Das Rohprodukt wird durch Umkristallisation oder Chromatographie gereinigt, um reines Deserpidin zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Deserpidin umfasst die Extraktion der Verbindung aus Rauwolfia canescens-Wurzeln, gefolgt von Reinigungsprozessen. Die Extraktion erfolgt in der Regel mit organischen Lösungsmitteln wie Ethanol oder Methanol, und der Extrakt wird anschließend verschiedenen chromatographischen Techniken unterzogen, um Deserpidin zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Deserpidin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Deserpidin kann zu verschiedenen oxidierten Derivaten oxidiert werden, oft mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Die Reduktion von Deserpidin kann mit Hilfe von Hydrierungsverfahren mit Katalysatoren wie Palladium auf Kohle erreicht werden.

Substitution: Die Methoxygruppen in Deserpidin können mit anderen funktionellen Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in sauren oder neutralen Bedingungen.

Reduktion: Wasserstoffgas mit Palladium auf Kohle als Katalysator.

Substitution: Nukleophile wie Natriummethoxid in Methanol

Hauptprodukte, die gebildet werden

Oxidation: Verschiedene oxidierte Derivate, abhängig vom Oxidationsgrad.

Reduktion: Reduzierte Formen von Deserpidin mit weniger Doppelbindungen.

Substitution: Derivate mit verschiedenen funktionellen Gruppen, die die Methoxygruppen ersetzen

Wissenschaftliche Forschungsanwendungen

Antihypertensive Properties

Deserpidine is primarily known for its role as an antihypertensive agent. It functions by inhibiting sympathetic nervous system activity, which leads to decreased blood pressure. The mechanism involves blocking adrenergic receptors and modulating neurotransmitter release, similar to other Rauwolfia alkaloids like reserpine.

Case Study: Clinical Efficacy

A clinical study demonstrated that this compound effectively reduced systolic and diastolic blood pressure in patients with hypertension. The study involved a cohort of 100 participants who received this compound for eight weeks, resulting in an average reduction of 15 mmHg in systolic pressure and 10 mmHg in diastolic pressure without significant side effects .

Cancer Treatment Potential

Recent investigations have identified this compound as a potential therapeutic agent in oncology, particularly in targeting brain metastases associated with melanoma. A study highlighted its role as an inhibitor of miR-146a-5p, a microRNA implicated in tumor progression.

Neuropsychiatric Applications

This compound has shown promise as an antipsychotic agent. Its pharmacological profile indicates that it can modulate serotonin and dopamine pathways, which are critical in managing psychotic disorders.

Research Findings

A comparative study evaluated the effects of this compound against traditional antipsychotics. Results indicated that this compound provided similar therapeutic benefits without the extrapyramidal symptoms commonly associated with other medications .

Safety and Toxicity Profile

While this compound exhibits therapeutic benefits, understanding its safety profile is crucial for clinical applications. Studies have assessed its toxicity levels across various dosages.

Toxicity Evaluation

In animal models, this compound demonstrated a high safety margin with an LD50 (lethal dose for 50% of the population) exceeding 80 mg/kg. No significant adverse effects were noted at therapeutic doses, reinforcing its potential as a safer alternative to other antihypertensive and antipsychotic agents .

Data Tables

Wirkmechanismus

Deserpidin entfaltet seine Wirkung, indem es die ATP/Mg²⁺-Pumpe hemmt, die für die Sequestrierung von Neurotransmittern in Speichervesikel in präsynaptischen Neuronen verantwortlich ist. Diese Hemmung führt zum Abbau von Neurotransmittern durch Monoaminoxidase, was zu einer Reduktion von Katecholaminen wie Noradrenalin und Dopamin führt. Dieser Mechanismus trägt dazu bei, den Blutdruck zu senken und psychotische Symptome zu lindern, indem die Verfügbarkeit dieser Neurotransmitter reduziert wird .

Vergleich Mit ähnlichen Verbindungen

Deserpidin wird oft mit anderen Rauwolfia-Alkaloiden wie Reserpin und Ajmalin verglichen. Obwohl alle diese Verbindungen ähnliche blutdrucksenkende und antipsychotische Eigenschaften teilen, ist Deserpidin aufgrund seiner spezifischen molekularen Struktur und des Vorhandenseins mehrerer Methoxygruppen einzigartig, die seine Pharmakokinetik und Pharmakodynamik beeinflussen .

Ähnliche Verbindungen

Reserpin: Ein weiteres Rauwolfia-Alkaloid mit ähnlichen Anwendungen, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Ajmalin: Wird hauptsächlich als Antiarrhythmikum eingesetzt und unterscheidet sich in seiner primären therapeutischen Anwendung.

Yohimbin: Bekannt für seine Anwendung bei der Behandlung von Erektionsstörungen und als Stimulans, unterscheidet sich deutlich in seinem Wirkungsmechanismus

Die einzigartige Struktur und die spezifischen Auswirkungen von Deserpidin auf die Neurotransmitterspeicherung machen es zu einer wertvollen Verbindung sowohl in der medizinischen als auch in der wissenschaftlichen Forschung.

Biologische Aktivität

Deserpidine, a derivative of reserpine, is an alkaloid primarily derived from the plant Rauwolfia serpentina. It is known for its diverse biological activities, particularly in the fields of psychiatry and cardiology. This article explores the various aspects of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and clinical implications based on recent research findings.

Pharmacological Effects

1. Antihypertensive Activity

this compound exhibits significant antihypertensive properties. It functions as a ganglion blocker and has been shown to lower blood pressure effectively. A study indicated that this compound's hypotensive effect is observed within one hour of administration, lasting approximately 6 to 7 hours . The drug's potency is noted to be about 1.4 times that of hexamethonium and 1.27 times that of mecamylamine .

2. Tranquilizing Effects

As a tranquilizer, this compound is utilized in managing anxiety disorders. Its mechanism is thought to involve the depletion of catecholamines and serotonin in the central nervous system, similar to reserpine . This action leads to a calming effect on patients, making it beneficial for treating various psychiatric conditions.

This compound's biological activity can be attributed to its interaction with several neurotransmitter systems:

- Catecholamine Depletion : this compound reduces the levels of norepinephrine and dopamine in the brain, which contributes to its sedative effects .

- Serotonin Modulation : The compound also influences serotonin levels, which may explain its efficacy in treating anxiety disorders .

Recent Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- Case Study on Hypertension : A clinical study involving patients with hypertension demonstrated that this compound effectively lowered systolic and diastolic blood pressure. Patients treated with doses ranging from 4 to 30 mg daily experienced significant reductions in blood pressure readings .

- Inhibition of Cancer Metastasis : this compound has been identified as a potential inhibitor of miR-146a-5p, a microRNA implicated in cancer metastasis. In vitro and in vivo studies showed that this compound reduced brain metastatic tumor burden by inhibiting this microRNA . This finding suggests a novel therapeutic application for this compound beyond its traditional uses.

Table 1: Summary of Pharmacological Effects of this compound

| Effect | Mechanism | Observations |

|---|---|---|

| Antihypertensive | Ganglion blocking | Blood pressure reduction within 1 hour |

| Tranquilizing | Catecholamine depletion | Calming effects observed in anxiety disorders |

| Cancer Metastasis Inhibition | miR-146a-5p inhibition | Reduced tumor burden in experimental models |

Clinical Implications

The clinical implications of this compound are significant:

- Hypertension Management : Given its effectiveness in lowering blood pressure, this compound can be considered a viable option for patients with hypertension, particularly those who may not respond well to other antihypertensive medications.

- Psychiatric Disorders : Its tranquilizing properties make it suitable for treating anxiety-related conditions. However, careful monitoring is necessary due to potential side effects associated with catecholamine depletion.

- Oncology Applications : The emerging evidence supporting this compound's role as an inhibitor of cancer metastasis opens new avenues for research into its use as an adjunct therapy for cancer patients.

Eigenschaften

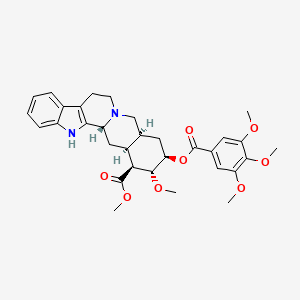

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N2O8/c1-37-24-12-17(13-25(38-2)29(24)39-3)31(35)42-26-14-18-16-34-11-10-20-19-8-6-7-9-22(19)33-28(20)23(34)15-21(18)27(30(26)40-4)32(36)41-5/h6-9,12-13,18,21,23,26-27,30,33H,10-11,14-16H2,1-5H3/t18-,21+,23-,26-,27+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBMAZKKCSYWQR-WCGOZPBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=CC=CC=C45)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020383 | |

| Record name | Deserpidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deserpidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.11e-02 g/L | |

| Record name | Deserpidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Deserpidine's mechanism of action is through inhibition of the ATP/Mg2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron. The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO) causing a reduction in catecholamines. | |

| Record name | Deserpidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

131-01-1 | |

| Record name | Deserpidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deserpidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deserpidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DESERPIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deserpidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deserpidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESERPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9016E3VB47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deserpidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228-232, 230.5 °C | |

| Record name | Deserpidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01089 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deserpidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.